![molecular formula C16H29N3O2 B7535252 N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide](/img/structure/B7535252.png)
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. CX-5461 has been shown to selectively target cancer cells that are dependent on the ribosomal RNA (rRNA) synthesis pathway, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide works by binding to a specific site on the DNA template of RNA polymerase I, preventing the enzyme from initiating transcription. This leads to the selective inhibition of rRNA synthesis in cancer cells that are dependent on this pathway. The inhibition of rRNA synthesis leads to the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the inhibition of rRNA synthesis, activation of the p53 pathway, induction of apoptosis, and inhibition of cell proliferation. In addition, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been shown to have anti-tumor activity in a number of preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide is its selective targeting of cancer cells that are dependent on the rRNA synthesis pathway. This makes it a promising candidate for cancer therapy, as it has the potential to selectively kill cancer cells while sparing normal cells. However, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide in cancer treatment. Another area of interest is the identification of biomarkers that can predict which cancer cells are most sensitive to N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide in cancer treatment.
Synthesemethoden
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide involves a multi-step process that begins with the reaction of 1-cyclopropylpiperidine with 2,2,6-trimethylmorpholine to form the intermediate compound, 1-(2,2,6-trimethylmorpholin-4-yl)piperidine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Research has shown that this compound selectively inhibits RNA polymerase I transcription, which is essential for the production of rRNA in cancer cells. This leads to the selective killing of cancer cells that are dependent on the rRNA synthesis pathway, while sparing normal cells that can use alternative pathways for rRNA synthesis.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-10-19(11-16(2,3)21-12)15(20)17-13-6-8-18(9-7-13)14-4-5-14/h12-14H,4-11H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKCTNPAFBIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)C(=O)NC2CCN(CC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-2,2,6-trimethylmorpholine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.